Setomimycin

Description

This compound has been reported in Streptomyces aurantiacus and Streptomyces pseudovenezuelae with data available.

isolated from culture broth of Streptomyces pseudovenezuelae

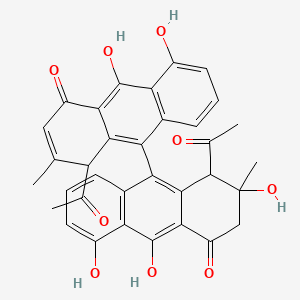

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-10-(1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl)-8,9-dihydroxy-3-methyl-4H-anthracen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O9/c1-13-11-20(39)27-29(22(13)14(2)35)25(16-7-5-9-18(37)23(16)32(27)41)26-17-8-6-10-19(38)24(17)33(42)28-21(40)12-34(4,43)31(15(3)36)30(26)28/h5-11,22,31,37-38,41-43H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEJOJJMQZEKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=CC=C3O)C(=C2C1C(=O)C)C4=C5C(C(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40989284 | |

| Record name | 1,1'-Diacetyl-2,5,5',10,10'-pentahydroxy-2,2'-dimethyl-2,3-dihydro[9,9'-bianthracene]-4,4'(1H,1'H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69431-87-4, 72484-73-2 | |

| Record name | Setomimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069431874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antibiotic AM 2947 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072484732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Diacetyl-2,5,5',10,10'-pentahydroxy-2,2'-dimethyl-2,3-dihydro[9,9'-bianthracene]-4,4'(1H,1'H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of Setomimycin from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setomimycin, a dimeric anthraquinone antibiotic, has garnered significant interest within the scientific community due to its diverse biological activities, including antibacterial, antitumor, and α-glucosidase inhibitory properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from its natural producers, various species of the genus Streptomyces. Detailed experimental protocols for fermentation, extraction, and purification are presented, alongside a compilation of quantitative data to aid in its identification and characterization. Furthermore, this document elucidates the genetic basis of this compound biosynthesis, offering a visual representation of the proposed biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, antibiotic development, and microbial biotechnology.

Introduction

The genus Streptomyces is a prolific source of secondary metabolites, accounting for over two-thirds of all known antibiotics of microbial origin. This compound is a notable member of the anthraquinone class of antibiotics produced by several Streptomyces species, including Streptomyces pseudovenezuelae, Streptomyces nojiriensis, Streptomyces aurantiacus, and Streptomyces justiciae.[1][2] First isolated from the culture broth of Streptomyces pseudovenezuelae strain AM-2947, this compound is a weakly acidic compound with a molecular formula of C₃₄H₂₈O₉ and a molecular weight of 580 g/mol .[3] Its structure is characterized by a dimeric tetrahydroanthracene core.

Initial studies revealed this compound's potent activity against Gram-positive bacteria, including Mycobacteria, and notable antitumor activity against Sarcoma-180 solid tumors in mice.[3] More recent investigations have highlighted its potential as an α-glucosidase inhibitor, suggesting its therapeutic potential in managing type 2 diabetes.[1][4] The multifaceted biological profile of this compound continues to drive research into its mechanism of action, biosynthesis, and potential clinical applications.

Data Presentation: Physicochemical and Spectroscopic Properties

The accurate identification and characterization of this compound rely on a combination of its physicochemical properties and spectroscopic data. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₄H₂₈O₉ | [3] |

| Molecular Weight | 580.59 g/mol | |

| Appearance | Yellow powder | |

| UV Absorption Maxima (λmax) | 228, 268, 422 nm | [3] |

Table 2: Spectroscopic Data for this compound

| Data Type | Key Features |

| ¹H NMR | Data not available in the searched literature. |

| ¹³C NMR | Data not available in the searched literature. |

| Mass Spectrometry (MS) | Molecular Ion Peak: [M+H]⁺ at m/z 581 |

| ESI-MS/MS Fragmentation: Specific fragmentation pattern data not available in the searched literature. |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production, isolation, and purification of this compound from Streptomyces.

Fermentation of Producing Streptomyces Strain

The production of this compound is achieved through submerged fermentation of a producing Streptomyces strain. The following protocol is a general guideline and may require optimization depending on the specific strain used.

-

Strain Activation and Seed Culture Preparation:

-

A pure culture of the Streptomyces strain (e.g., S. justiciae RA-WS2) is inoculated into a suitable agar medium, such as ISP2 medium (yeast extract 0.4%, malt extract 1%, dextrose 0.4%, and agar 2.0%, pH 7.2).

-

The culture is incubated at 28-30°C for 7-10 days until sufficient sporulation is observed.

-

A loopful of spores is then used to inoculate a seed culture flask containing a suitable liquid medium (e.g., Tryptic Soy Broth).

-

The seed culture is incubated at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

-

-

Production Fermentation:

-

The seed culture is used to inoculate a production medium at a 5-10% (v/v) ratio. A typical production medium may consist of soluble starch, casein, and mineral salts.

-

Fermentation is carried out in baffled flasks or a fermenter at 28-30°C with vigorous agitation (e.g., 200-250 rpm) for 6-8 days.

-

The pH of the culture is maintained between 6.8 and 7.2.

-

Extraction of this compound

Following fermentation, this compound is extracted from the culture broth.

-

The whole fermentation broth is homogenized.

-

The homogenized broth is extracted three times with an equal volume of ethyl acetate.

-

The organic layers are pooled and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Purification of this compound

The crude extract is subjected to chromatographic techniques to isolate pure this compound.

-

Silica Gel Column Chromatography:

-

The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of chloroform and methanol) and adsorbed onto silica gel (60-120 mesh).

-

The adsorbed material is loaded onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., 100% chloroform).

-

The column is eluted with a stepwise or gradient solvent system of increasing polarity, typically a mixture of chloroform and methanol. The polarity is gradually increased (e.g., from 100% chloroform to chloroform:methanol ratios of 98:2, 95:5, 90:10, and so on).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) and visualized under UV light.

-

Fractions containing this compound are pooled and concentrated.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purification can be achieved using a reversed-phase HPLC system.

-

A C18 column is commonly used.

-

The mobile phase typically consists of a gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

-

The elution is monitored using a UV detector at one of the characteristic absorption maxima of this compound (e.g., 268 nm or 422 nm).

-

The peak corresponding to this compound is collected, and the solvent is removed to yield the pure compound.

-

Visualization of Biosynthesis and Experimental Workflow

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is governed by a type II polyketide synthase (PKS) gene cluster. The proposed pathway involves the assembly of a nonaketide chain, followed by cyclization, aromatization, and a key dimerization step.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Isolation and Purification

The following diagram illustrates the general workflow for the isolation and purification of this compound from a Streptomyces culture.

Caption: Experimental workflow for this compound isolation.

Conclusion

This compound remains a compelling natural product with significant therapeutic potential. This technical guide has provided a detailed framework for its discovery and isolation from Streptomyces sources. By consolidating the available data and outlining the necessary experimental protocols, this document aims to facilitate further research and development of this promising antibiotic. Future efforts should focus on elucidating the complete spectroscopic profile of this compound, exploring its diverse mechanisms of action, and optimizing its production through metabolic engineering of the producing strains. Such endeavors will be crucial in unlocking the full therapeutic value of this compound.

References

- 1. swambechemicals.wordpress.com [swambechemicals.wordpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Setomimycin Production in Streptomyces nojiriensis

This technical guide provides a comprehensive overview of the production of setomimycin, a bioactive polyketide, from Streptomyces nojiriensis. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the biosynthetic pathway, gene cluster organization, fermentation protocols, and extraction methods.

This compound Biosynthesis and Gene Cluster

This compound is a rare bianthracene polyketide with documented antimicrobial and anticancer activities. Its biosynthesis in Streptomyces nojiriensis JCM 3382 is orchestrated by a dedicated biosynthetic gene cluster (BGC). This cluster encodes a suite of enzymes responsible for the assembly of the polyketide backbone, its subsequent modification, and dimerization.

The initial step in this compound biosynthesis involves a minimal Type II polyketide synthase (PKS) complex. This complex, comprising a ketoacyl synthase (StmA), a chain length factor (StmB), and an acyl carrier protein (StmC), catalyzes the Claisen condensation of one acetyl-CoA starter unit with eight malonyl-CoA extender units to form a C18 poly-β-keto thioester.[1]

Following the synthesis of the linear polyketide chain, a series of post-PKS modifications occur. These include ketoreduction, cyclization, and aromatization, catalyzed by enzymes such as StmD (C-9 ketoreductase) and StmE (aromatase). The heterodimeric TcmI-like cyclases, StmH and StmK, are proposed to facilitate the formation of the this compound monomer.[2][3] The final step in the biosynthesis is the dimerization of two monomeric units, a process predicted to be catalyzed by the cytochrome P450 enzyme StmI, with the involvement of a ferredoxin, StmM.[3]

The this compound BGC also contains genes associated with regulation and self-resistance. For instance, StmJ is a homolog of genes that function as exporters, likely providing the bacterium with resistance to the antibiotic it produces.[3]

Proposed this compound Biosynthetic Pathway

The following diagram illustrates the proposed pathway for this compound biosynthesis in S. nojiriensis JCM 3382.

References

- 1. This compound | 69431-87-4 | Benchchem [benchchem.com]

- 2. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Setomimycin: A Technical Guide to Producing Organisms and their Phylogeny

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of setomimycin, a potent antibiotic, with a focus on the producing microorganisms, their phylogenetic relationships, and the methodologies for its production and study.

This compound-Producing Organisms

This compound is a secondary metabolite produced by specific species of filamentous bacteria belonging to the genus Streptomyces, a member of the order Actinomycetales. To date, several Streptomyces species have been identified as producers of this valuable compound.

| Producing Organism | Strain | Phylum | Class | Order | Family | Genus |

| Streptomyces nojiriensis | JCM 3382 | Actinomycetota | Actinomycetes | Kitasatosporales | Streptomycetaceae | Streptomyces |

| Streptomyces aurantiacus | JA4570 | Actinomycetota | Actinomycetes | Kitasatosporales | Streptomycetaceae | Streptomyces |

| Streptomyces justicei | RA-WS2 | Actinomycetota | Actinomycetes | Kitasatosporales | Streptomycetaceae | Streptomyces |

| Streptomyces pseudovenezuelae | AM-2947 | Actinomycetota | Actinomycetes | Kitasatosporales | Streptomycetaceae | Streptomyces |

Phylogeny of this compound-Producing Organisms

Phylogenetic analysis is crucial for understanding the evolutionary relationships between these organisms and for prospecting novel this compound variants. While a definitive phylogenetic tree containing all known this compound producers is not yet available in published literature, based on 16S rRNA gene sequencing and whole-genome analysis of individual strains, we can infer their relationships within the diverse genus Streptomyces.

Studies on Streptomyces justiciae RA-WS2 have shown a close evolutionary relationship with Streptomyces cyaneochromogenes and Streptomyces aquilus based on 16S rRNA sequencing.[1] However, it is important to note that phylogenetic trees based solely on 16S rRNA may not always align perfectly with whole-genome-based taxonomic classifications within the Streptomyces genus. For a more accurate representation, multi-locus sequence analysis (MLSA) or whole-genome comparisons are recommended.

Figure 1. Inferred phylogenetic placement of this compound-producing organisms.

Quantitative Data on this compound Production

Significant improvements in this compound yield have been achieved through the optimization of fermentation conditions, particularly for Streptomyces sp. RA-WS2.

| Strain | Initial Production (mg/L) | Optimized Production (mg/L) | Fold Improvement |

| Streptomyces sp. RA-WS2 | 40 | 675 | 16.8 |

Optimized Fermentation Parameters for Streptomyces sp. RA-WS2:

| Parameter | Optimal Value |

| Carbon Source | Glycerol (150 g/L) |

| Nitrogen Source | Soybean meal (7.5 g/L) |

| Agitation | 100 RPM |

| Air Flow | 20 LPM |

| pH | 6.5 - 7.5 |

| Temperature | 30°C |

Experimental Protocols

Cultivation of this compound-Producing Streptomyces

Objective: To cultivate Streptomyces species for the production of this compound.

Materials:

-

Pre-seed medium (per liter): 25 g soluble starch, 15 g soybean meal, 4 g calcium carbonate, 2 g yeast extract. Adjust pH to 6.8.

-

Production medium (per liter): Optimized medium for high yield (see table above).

-

Shaker flasks

-

Fermenter

Procedure:

-

Inoculate a loopful of a freshly grown Streptomyces culture into the pre-seed medium.

-

Incubate at 28-30°C with agitation (e.g., 200 RPM) for 2-3 days to generate a seed culture.

-

Transfer the seed culture to the production medium in a fermenter.

-

Maintain the fermentation under optimized conditions (temperature, pH, agitation, aeration) for 4-6 days.

-

Monitor the production of this compound periodically using analytical techniques such as HPLC.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

-

Ethyl acetate

-

Methanol

-

Centrifuge

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates

-

Preparative TLC or Column Chromatography system

Procedure:

-

Harvest the fermentation broth and centrifuge to separate the mycelium from the supernatant.

-

Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate.

-

Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Dissolve the crude extract in a small volume of methanol.

-

Apply the concentrated extract to a TLC plate and develop with an appropriate solvent system to monitor the presence of this compound.

-

For purification, perform preparative TLC or column chromatography on the crude extract, collecting the fractions corresponding to this compound.

-

Analyze the purity of the isolated this compound using HPLC and confirm its identity using spectroscopic methods (e.g., NMR, Mass Spectrometry).

Figure 2. General experimental workflow for this compound production and purification.

This compound Biosynthesis

The biosynthesis of this compound proceeds via a type II polyketide synthase (PKS) pathway. The biosynthetic gene cluster (BGC) for this compound has been identified and analyzed in several producing strains, revealing a conserved set of genes responsible for its assembly.

The proposed pathway begins with the condensation of an acetyl-CoA starter unit with eight malonyl-CoA extender units to form a nonaketide intermediate. This intermediate undergoes a series of modifications, including ketoreduction, aromatization, and cyclization, to form a monomeric unit. Finally, two monomeric units are dimerized through an oxidative coupling reaction to yield the final this compound molecule.

Figure 3. Proposed biosynthetic pathway of this compound.

While the enzymatic machinery for the biosynthesis is being unraveled, the specific signaling pathways that regulate the expression of the this compound BGC are still an active area of research. Understanding these regulatory networks will be key to further enhancing the production of this important antibiotic.

References

Setomimycin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setomimycin is a naturally occurring antibiotic belonging to the bianthracene class of polyketides.[1] First isolated from Streptomyces pseudovenezuelae, it has demonstrated a range of biological activities, including antibacterial effects against Gram-positive bacteria and notable antitumor properties.[2][3] More recently, this compound has garnered attention for its potential as an antiviral agent, specifically as an inhibitor of the SARS-CoV-2 main protease (Mpro).[4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended to support further research and development efforts.

Chemical Structure and Properties

This compound is a complex molecule characterized by a dimeric anthracenone core. Its biosynthesis involves the dimerization of monomeric polyketide intermediates.[1] The detailed chemical identifiers and physicochemical properties of this compound are summarized in the tables below.

Chemical Identification

| Identifier | Value | Source |

| CAS Number | 69431-84-7 | [1] |

| Molecular Formula | C₃₄H₂₈O₉ | [2] |

| IUPAC Name | (9,9'-Bianthracene)-4,4'(1H,1'H)-dione, 1,1'-diacetyl-2,3-dihydro-2,5,5',10,10'-pentahydroxy-2,2'-dimethyl- | [5] |

| Synonyms | Antibiotic A 39183B, AM-2947 | [5] |

| InChI Key | BIEJOJJMQZEKED-UHFFFAOYSA-N | [1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 580.59 g/mol | [5] |

| Appearance | Solid powder | [5] |

| Solubility | Soluble in Chloroform and DMSO. | [3] |

| UV Absorption Maxima | 228, 268, 422 nm | [2] |

| Storage Temperature | -20°C | [3] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, making it a compound of significant interest for therapeutic development.

Antibacterial Activity

This compound is active against a variety of Gram-positive bacteria, including Mycobacterium.[2]

Antitumor Activity

-

In Vitro Studies: this compound has shown antiproliferative activity and the ability to inhibit colony formation in cancer cell lines.[4] It has been observed to reduce the expression of proteins in the MEK and ERK signaling pathways in a dose-dependent manner in HCT-116 and MCF-7 cells.[3]

-

In Vivo Studies: In a Sarcoma-180 solid tumor mouse model, this compound demonstrated antitumor activity.[2]

Antiviral Activity

This compound has been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[4] It inhibits the Mpro enzyme with an IC₅₀ value of 12.02 µM.[4]

Anti-inflammatory and Antioxidant Properties

This compound has also demonstrated anti-inflammatory and antioxidant properties.[4]

Signaling Pathways

The antitumor activity of this compound is associated with its modulation of key signaling pathways involved in cell growth, proliferation, and apoptosis.

Biosynthesis of this compound

This compound is a product of a type II polyketide synthase (PKS) pathway. The biosynthesis begins with the assembly of a nonaketide chain from an acetyl-CoA starter unit and eight malonyl-CoA extender units. This is followed by a series of post-PKS modifications, including cyclization, aromatization, and a crucial dimerization step to form the final bianthracene structure.[1]

Experimental Protocols

Isolation of this compound

The following is a general protocol for the isolation of this compound from Streptomyces sp. culture, based on described methodologies.

1. Fermentation:

-

Inoculate a suitable production medium with a seed culture of a this compound-producing Streptomyces strain.

-

Incubate the culture under optimal conditions (e.g., temperature, pH, agitation) for a period determined to be optimal for this compound production.

2. Extraction:

-

Harvest the fermentation broth and homogenize the mycelium.

-

Extract the whole broth with an equal volume of a suitable organic solvent, such as ethyl acetate.

-

Separate the organic phase containing the crude extract.

3. Purification:

-

Concentrate the crude extract under reduced pressure.

-

Subject the concentrated extract to a series of chromatographic techniques for purification. This may include:

-

Silica gel column chromatography.

-

Preparative thin-layer chromatography (TLC).

-

High-performance liquid chromatography (HPLC).

-

-

Monitor fractions for the presence of this compound using analytical techniques such as TLC or HPLC with UV detection.

4. Characterization:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

-

Mass Spectrometry (MS).

-

Ultraviolet-Visible (UV-Vis) spectroscopy.

-

In Vitro SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of this compound against SARS-CoV-2 Mpro.

1. Reagents and Materials:

-

Recombinant SARS-CoV-2 Mpro.

-

Fluorogenic Mpro substrate.

-

Assay buffer (e.g., Tris-HCl or HEPES buffer at a physiological pH).

-

This compound stock solution (dissolved in DMSO).

-

Positive control inhibitor (e.g., GC376).

-

Microplate reader capable of fluorescence detection.

2. Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the Mpro enzyme to each well, followed by the different concentrations of this compound or the positive control.

-

Incubate the enzyme with the inhibitors for a specified period at a controlled temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence intensity over time using a microplate reader. The rate of increase is proportional to the enzyme activity.

3. Data Analysis:

-

Calculate the percentage of Mpro inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a suitable dose-response curve.

Conclusion

This compound is a promising natural product with a diverse range of biological activities. Its well-defined chemical structure and known mechanisms of action provide a solid foundation for further investigation. The information and protocols presented in this guide are intended to facilitate ongoing research into the therapeutic potential of this compound and its analogs. Further studies are warranted to fully elucidate its pharmacological profile and to explore its potential in various therapeutic areas.

References

- 1. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 69431-87-4 | Benchchem [benchchem.com]

Setomimycin's Enigmatic Assault on Gram-Positive Bacteria: A Technical Deep Dive

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Setomimycin, a tetrahydroanthracene antibiotic produced by several species of Streptomyces, has demonstrated notable activity against a range of Gram-positive bacteria, including clinically relevant species such as Staphylococcus aureus and Bacillus subtilis.[1] Despite its discovery in 1978, the precise molecular mechanism underpinning its antibacterial action remains a subject of ongoing investigation, with current research exploring its potential in antiviral and other therapeutic applications.[2][3] This technical guide synthesizes the available data on this compound's activity, explores potential mechanisms of action based on related compounds, and provides detailed experimental protocols for further research.

Core Mechanism of Action: An Unresolved Puzzle

The primary literature, including the initial discovery by Ōmura et al. (1979), confirms this compound's efficacy against Gram-positive bacteria, including Mycobacteria.[2] Preliminary experiments have also highlighted its potent antimicrobial activity against Bacillus cereus and Staphylococcus aureus.[1] However, a definitive molecular target and a detailed pathway of its antibacterial action have not been fully elucidated.

Based on the known mechanisms of other polyketide antibiotics and preliminary observations, several hypotheses can be proposed for this compound's mode of action. One possibility is the disruption of the bacterial cell membrane's integrity. The lipophilic nature of the tetrahydroanthracene core could facilitate its insertion into the phospholipid bilayer, leading to pore formation, loss of membrane potential, and ultimately cell lysis. Indeed, scanning electron microscopy of bacteria treated with a crude extract from a this compound-producing Streptomyces strain suggested potential membrane disruption.

Alternatively, this compound could interfere with essential intracellular processes such as DNA replication, transcription, or protein synthesis. Many antibiotics with polycyclic aromatic structures are known to intercalate into DNA or inhibit key enzymes like topoisomerases or RNA polymerase.

A third potential mechanism could involve the inhibition of cell wall biosynthesis, a common target for antibiotics active against Gram-positive bacteria.

It is crucial to emphasize that these proposed mechanisms are speculative and require direct experimental validation. The majority of recent scientific inquiry into this compound has focused on its other biological activities, leaving a significant knowledge gap in its antibacterial mode of action.

Quantitative Data

The available quantitative data on the antibacterial activity of this compound is limited. The following table summarizes the Minimum Inhibitory Concentration (MIC) values found for a crude extract of Streptomyces lanatus strain AR2, which produces this compound among other secondary metabolites. It is important to note that these values are for a crude extract and not for purified this compound.

| Gram-Positive Bacteria | MIC Range (µg/mL) of Crude Extract |

| Bacillus subtilis | 5 - 50 |

| Staphylococcus aureus | 5 - 50 |

| Micrococcus luteus | 5 - 50 |

| Enterococcus faecalis | 5 - 50 |

Experimental Protocols

To further elucidate the mechanism of action of this compound, a series of well-established experimental protocols can be employed.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay to determine the MIC of an antimicrobial agent against a specific bacterium.

Materials:

-

Purified this compound

-

Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Include positive (bacteria in broth without antibiotic) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Macromolecule Synthesis Inhibition Assays

To investigate whether this compound inhibits DNA, RNA, or protein synthesis, radiolabeled precursor incorporation assays can be performed.

Materials:

-

Radiolabeled precursors: [³H]thymidine (for DNA synthesis), [³H]uridine (for RNA synthesis), and [³H]leucine (for protein synthesis).

-

Mid-logarithmic phase culture of a susceptible Gram-positive bacterium.

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Grow the bacterial culture to mid-logarithmic phase.

-

Aliquot the culture into tubes and add this compound at various concentrations (e.g., 1x, 5x, 10x MIC). Include a no-antibiotic control.

-

At specified time intervals, add the respective radiolabeled precursor to each tube and incubate for a short period (e.g., 15 minutes).

-

Stop the incorporation by adding cold TCA.

-

Collect the precipitated macromolecules on glass fiber filters.

-

Wash the filters to remove unincorporated precursors.

-

Measure the radioactivity of the filters using a scintillation counter.

-

A significant reduction in the incorporation of a specific precursor in the presence of this compound would indicate inhibition of the corresponding macromolecule synthesis pathway.

Cell Membrane Integrity Assay

The effect of this compound on bacterial cell membrane integrity can be assessed using fluorescent dyes that are excluded by intact membranes.

Materials:

-

Propidium iodide (PI) or SYTOX Green nucleic acid stain.

-

Bacterial suspension.

-

Fluorometer or fluorescence microscope.

Procedure:

-

Wash and resuspend the bacterial cells in a suitable buffer.

-

Add this compound at various concentrations to the cell suspension.

-

Add the fluorescent dye (e.g., PI) to the suspension.

-

Incubate for a defined period.

-

Measure the fluorescence intensity using a fluorometer or visualize the cells under a fluorescence microscope.

-

An increase in fluorescence indicates that the dye has entered the cells due to membrane damage.

Visualizations

Caption: Proposed, speculative mechanisms of action for this compound against Gram-positive bacteria.

Caption: A generalized experimental workflow to elucidate the mechanism of action of this compound.

References

Unveiling the Antitumor Potential of Setomimycin: A Technical Guide for Researchers

For Immediate Release

Setomimycin, a rare tetrahydroanthracene antibiotic derived from Streptomyces pseudovenezuelae, is emerging as a compound of significant interest in oncology research. This technical guide provides an in-depth overview of the antitumor properties of this compound, focusing on its effects on various cancer cell lines. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel cancer therapeutics.

Executive Summary

This compound has demonstrated notable in vitro and in vivo antitumor activities. It effectively curtails the proliferation, migration, and invasion of a range of cancer cells, including those of pancreatic, breast, and colorectal origin. The primary mechanism of action appears to be the disruption of the MEK/ERK signaling pathway, a critical cascade in cell growth and survival. Furthermore, this compound promotes programmed cell death (apoptosis) by modulating the expression of key regulatory proteins. This guide consolidates the current quantitative data on this compound's efficacy, details the experimental protocols for its study, and visualizes its known signaling pathways and experimental workflows.

Quantitative Efficacy of this compound

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, has been determined for a number of these lines. The available data are summarized below.

| Cell Line | Cancer Type | IC50 (µM)[1] |

| MiaPaca-2 | Pancreatic Carcinoma | 4.57 |

| Panc-1 | Pancreatic Carcinoma | 48 |

| A549 | Lung Adenocarcinoma | 11.45 |

| HOP-92 | Lung Carcinoma | >100 |

| MCF-7 | Breast Adenocarcinoma | |

| HT-29 | Colorectal Adenocarcinoma | |

| HCT-116 | Colorectal Carcinoma | |

| Note: IC50 values for MCF-7, HT-29, and HCT-116 are not explicitly available in the reviewed literature, though the compound has been shown to be active against these lines. |

Mechanism of Action: Targeting Key Signaling Pathways

This compound exerts its antitumor effects through a multi-pronged approach at the molecular level.

Inhibition of the MEK/ERK Signaling Pathway

A primary mechanism of this compound is the downregulation of the MEK and ERK proteins, which are central components of the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, differentiation, and survival. By inhibiting this pathway, this compound effectively halts the uncontrolled growth of cancer cells. This inhibitory effect has been observed in a dose-dependent manner in breast (MCF-7) and colorectal (HCT-116) cancer cells at concentrations of 5.5 µM and 7 µM, and 6.5 µM and 8 µM, respectively[2].

References

Setomimycin: A Technical Guide to its Anti-inflammatory and Antioxidant Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setomimycin, a rare tetrahydroanthracene antibiotic isolated from Streptomyces species, has demonstrated significant therapeutic potential beyond its antimicrobial properties.[1][2] Emerging research has highlighted its potent anti-inflammatory and antioxidant activities, positioning it as a compound of interest for further investigation in the context of inflammatory diseases and conditions associated with oxidative stress. This technical guide provides an in-depth overview of the experimental evidence supporting these activities, detailed methodologies for the key assays performed, and a summary of the quantitative data. Furthermore, it visually elucidates the proposed signaling pathways and experimental workflows through detailed diagrams.

Quantitative Data Summary

The antioxidant and anti-inflammatory activities of this compound have been quantified through various in vitro assays. The following tables summarize the key findings for easy comparison.

Table 1: Antioxidant Activity of this compound

| Assay | Parameter | Result | Conditions | Reference Compound(s) |

| DPPH Radical Scavenging | Max. Inhibition | ~71% | 500 µM this compound, 60 min incubation | Ascorbic acid, Quercetin |

Table 2: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages

| Assay | Target | Activity | Concentration Range | Standard Drug |

| Cytokine Release (ELISA) | IL-1β | Dose-dependent inhibition | 0.01 - 1 µM | Dexamethasone |

| Cytokine Release (ELISA) | IL-6 | Dose-dependent inhibition | 0.01 - 1 µM | Dexamethasone |

| Cytokine Release (ELISA) | TNF-α | Dose-dependent inhibition | 0.01 - 1 µM | Dexamethasone |

| Nitric Oxide (NO) Production | NO | Dose-dependent inhibition | 0.01 - 1 µM | L-NAME |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of a compound.

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

-

Assay Procedure:

-

Different concentrations of this compound are prepared in a suitable solvent.

-

The this compound solutions are added to the DPPH solution in a 96-well plate or cuvettes.

-

The reaction mixture is incubated in the dark at room temperature for 60 minutes.[1]

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The control contains the solvent instead of the test compound. Ascorbic acid and quercetin are commonly used as positive controls.[1]

Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages

These assays measure the ability of this compound to inhibit the production of key inflammatory mediators in a cellular model of inflammation.

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Viability Assay (MTT Assay): To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed. Cells are treated with various concentrations of this compound for 48 hours, and cell viability is assessed.[1]

-

Nitric Oxide (NO) Production Assay:

-

RAW 264.7 cells are seeded in 24-well plates and allowed to adhere.

-

The cells are pre-treated with different concentrations of this compound (0.01 to 1 µM) or the standard inhibitor L-NAME for 1 hour.[1]

-

Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

-

After 24 hours of incubation, the cell culture supernatant is collected.

-

The concentration of nitrite (a stable product of NO) in the supernatant is determined using the Griess reagent. The absorbance is measured at 540 nm.

-

A standard curve using sodium nitrite is used to quantify the results.[1]

-

-

Cytokine (IL-1β, IL-6, TNF-α) Inhibition Assay:

-

RAW 264.7 cells are seeded in 24-well plates.

-

The cells are pre-treated with various concentrations of this compound (0.01 to 1 µM) or the standard drug dexamethasone for 1 hour.[1]

-

The cells are then stimulated with LPS (1 µg/mL).

-

After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentrations of IL-1β, IL-6, and TNF-α in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action and experimental workflows.

References

Preliminary Investigation of Setomimycin Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation

The following tables summarize the currently available quantitative data on the bioactivity and cytotoxicity of Setomimycin.

Table 1: In Vitro Cytotoxicity and Bioactivity of this compound

| Cell Line/Target | Assay Type | Endpoint | Concentration/IC50 | Reference |

| HCT-116 (Colon Cancer) | MEK/ERK Expression | Reduction in Expression | 6.5 µM & 8 µM | [1] |

| MCF-7 (Breast Cancer) | MEK/ERK Expression | Reduction in Expression | 5.5 µM & 7 µM | [1] |

| MiaPaca-2, HT-29 | Cell Proliferation | Inhibition | Not specified | [1] |

| HCT-116, MCF-7 | Apoptosis Protein Expression | Upregulation of Par-4, Downregulation of BCL-2 | Not specified | [1] |

| SARS-CoV-2 Mpro | FRET Enzymatic Assay | IC50 | 12.02 ± 0.046 μM | [2] |

| RAW 264.7 (Macrophage) | MTT Assay | Cell Viability | No appreciable cell death | 0.15 to 1.25 µM |

Table 2: Summary of In Vivo Studies

| Animal Model | Tumor Model | Treatment Regimen | Key Findings | Reference |

| Mice | Sarcoma-180 solid tumor | Not specified | Antitumor activity observed | [3] |

Note: Detailed in vivo toxicity data such as LD50, clinical signs of toxicity, and effects on body weight are not currently available in the cited literature.

Signaling Pathways and Mechanisms of Action

This compound's primary mode of inducing cytotoxicity in cancer cells involves the modulation of key signaling pathways that regulate cell proliferation and apoptosis.

MEK/ERK Signaling Pathway

This compound has been shown to downregulate the expression of both MEK and ERK proteins in a dose-dependent manner in colon and breast cancer cells.[1] The MEK/ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus, promoting cell growth, proliferation, and survival. By inhibiting this pathway, this compound effectively halts the uncontrolled proliferation of cancer cells.

Figure 1: this compound's inhibitory action on the MEK/ERK signaling cascade.

Apoptosis Induction

This compound promotes apoptosis, or programmed cell death, in cancer cells. This is achieved by upregulating the pro-apoptotic protein Par-4 and downregulating the anti-apoptotic protein BCL-2.[1] The shift in the balance between these proteins leads to the activation of the caspase cascade, ultimately resulting in cell death.

Figure 2: Modulation of apoptotic proteins by this compound leading to cell death.

Experimental Protocols

The following are detailed methodologies for key experiments to assess this compound toxicity.

In Vitro Cytotoxicity: MTT Assay

This protocol is for determining the cytotoxic effects of this compound on a panel of cancer cell lines.

Workflow:

Figure 3: Step-by-step workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Figure 4: Workflow for the detection of apoptosis using Annexin V and PI staining.

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Western Blotting for Signaling and Apoptosis Proteins

This protocol is for detecting changes in the expression and phosphorylation status of proteins in the MEK/ERK and apoptosis pathways.

Methodology:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-MEK, MEK, phospho-ERK, ERK, Par-4, BCL-2, Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The preliminary data strongly suggest that this compound possesses anti-cancer properties mediated through the inhibition of the MEK/ERK signaling pathway and the induction of apoptosis. Its cytotoxicity appears to be selective for cancer cells, with minimal effects on non-cancerous cells at therapeutic concentrations. However, a significant gap exists in the understanding of its in vivo toxicity profile.

Future research should prioritize:

-

Comprehensive in vivo toxicity studies: Determining the LD50, MTD, and NOAEL of this compound in rodent models is crucial for establishing a safe therapeutic window. These studies should include detailed clinical observations, body and organ weight analysis, and histopathological examination.

-

Expanded in vitro screening: Evaluating the IC50 of this compound across a broader panel of human cancer cell lines will help to identify the cancer types most sensitive to its action.

-

Investigation of other signaling pathways: While the role of the MEK/ERK pathway is evident, exploring the potential involvement of other pathways, such as PI3K/Akt, will provide a more complete picture of this compound's mechanism of action.

A thorough understanding of both the efficacy and toxicity of this compound is paramount for its successful translation into a clinical candidate. The protocols and data presented in this guide provide a solid foundation for these future investigations.

References

- 1. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Setomimycin: A Promising α-Glucosidase Inhibitor for Diabetes Mellitus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Setomimycin, a complex polyketide produced by Streptomyces nojiriensis JCM3382, has emerged as a potent and promising candidate for the development of novel therapeutics for type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the current scientific understanding of this compound as an α-glucosidase inhibitor, detailing its inhibitory activity, mechanism of action, and the experimental methodologies used for its evaluation.

Quantitative Analysis of α-Glucosidase Inhibition

This compound has demonstrated significant inhibitory activity against α-glucosidase, an enzyme crucial for the digestion of carbohydrates and subsequent increase in postprandial blood glucose levels. The inhibitory potency of this compound has been quantified and compared with acarbose, a widely used α-glucosidase inhibitor in clinical practice.

Table 1: α-Glucosidase Inhibitory Activity of this compound and Acarbose

| Compound | IC50 Value (µM) |

| This compound | 231.26 ± 0.41[1][2][3] |

| Acarbose (Standard) | Greater than this compound[1][2][3] |

Table 2: Enzyme Kinetic Parameters of this compound against α-Glucosidase

| Parameter | Value |

| Inhibition Type | Competitive[4] |

| Ki Value (mM) | 0.931 ± 0.031[4] |

Mechanism of Action: Competitive Inhibition

Kinetic analysis has revealed that this compound acts as a competitive inhibitor of α-glucosidase.[4] This mode of inhibition indicates that this compound directly competes with the substrate for binding to the active site of the enzyme. By occupying the active site, this compound prevents the breakdown of complex carbohydrates into absorbable monosaccharides, thereby delaying glucose absorption and reducing the postprandial glycemic load.

Molecular Interactions: Insights from In Silico Docking

Molecular docking studies have provided a detailed view of the binding interactions between this compound and the human maltase-glucoamylase (MGAM) protein, a key α-glucosidase in the small intestine. These studies have elucidated the specific amino acid residues involved in the binding and the nature of the intermolecular forces.

Table 3: Molecular Docking Parameters of this compound with Maltase-Glucoamylase

| Parameter | Value |

| Binding Energy (kcal/mol) | -6.8[1][2] |

| Interacting Residues and Bond Types | |

| Hydrogen Bonds | Thr205, Lys480[1][2] |

| π-π Interactions | Trp406, Phe450[1][2] |

| π-cation Interaction | Asp542[1][2] |

The strong binding affinity, as indicated by the negative binding energy, is attributed to a combination of hydrogen bonds and hydrophobic interactions with key residues within the active site of the enzyme. The residue-energy analysis highlighted Trp406 and Phe450 as crucial for the stable binding of this compound.[1][2]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a foundation for the replication and further investigation of this compound's α-glucosidase inhibitory properties.

In Vitro α-Glucosidase Inhibition Assay

This protocol describes the colorimetric assay used to determine the inhibitory activity of this compound against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

Prepare various concentrations of this compound and acarbose in the appropriate solvent.

-

In a 96-well microplate, add a specific volume of the α-glucosidase solution to each well.

-

Add different concentrations of the test compounds (this compound or acarbose) to the respective wells. A control well should contain the solvent without any inhibitor.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding a solution of pNPG to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a sodium carbonate solution to each well.

-

Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

Enzyme Kinetic Analysis

This protocol outlines the procedure to determine the mode of inhibition of this compound on α-glucosidase activity using Lineweaver-Burk plots.

Procedure:

-

Perform the α-glucosidase inhibition assay as described above with varying concentrations of the substrate (pNPG).

-

Conduct the assay in the absence and presence of different concentrations of this compound.

-

Measure the initial reaction velocities (V) at each substrate concentration.

-

Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.

-

Analyze the plot to determine the type of inhibition:

-

Competitive inhibition: The lines intersect on the y-axis, indicating an increase in the apparent Km with no change in Vmax.

-

Non-competitive inhibition: The lines intersect on the x-axis, indicating a decrease in Vmax with no change in Km.

-

Uncompetitive inhibition: The lines are parallel, indicating a decrease in both Vmax and Km.

-

Mixed inhibition: The lines intersect at a point other than the axes.

-

-

The inhibition constant (Ki) can be determined from the secondary plots of the slopes or intercepts of the Lineweaver-Burk plots against the inhibitor concentration.

Molecular Docking

This section provides a general workflow for performing molecular docking studies to investigate the interaction between this compound and α-glucosidase.

Software and Tools:

-

Molecular docking software (e.g., AutoDock, GOLD, Glide)

-

Molecular visualization software (e.g., PyMOL, Chimera)

-

Protein Data Bank (PDB) for the 3D structure of α-glucosidase (e.g., human maltase-glucoamylase, PDB ID: 2QMJ)

Procedure:

-

Protein Preparation:

-

Download the 3D structure of the target α-glucosidase from the PDB.

-

Prepare the protein by removing water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate charges to the protein residues.

-

Define the binding site or active site of the enzyme, typically based on the location of the co-crystallized ligand or known catalytic residues.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound.

-

Optimize the geometry of the ligand using a suitable force field.

-

Assign appropriate charges to the ligand atoms.

-

-

Docking Simulation:

-

Set up the docking parameters, including the grid box that encompasses the defined binding site.

-

Run the docking simulation to generate multiple binding poses of the ligand within the protein's active site.

-

The docking program will score and rank the different poses based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify the most favorable binding mode.

-

Visualize the protein-ligand complex to examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

-

Identify the key amino acid residues in the active site that are involved in the binding of the inhibitor.

-

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.

References

- 1. mdpi.com [mdpi.com]

- 2. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Initial Studies on the Antiviral Potential of Setomimycin: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Setomimycin, a rare tetrahydroanthracene antibiotic derived from Streptomyces species, has historically been recognized for its antibacterial and antitumor properties.[1][2] Recent investigations, spurred by the need for novel antiviral agents, have unveiled its potential as a viral replication inhibitor. This technical guide consolidates the initial findings on this compound's antiviral activity, with a primary focus on its efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). We present quantitative data from key in vitro assays, detail the experimental protocols utilized, and illustrate the proposed mechanism of action through signaling pathway diagrams. The document aims to provide a comprehensive resource for researchers exploring this compound as a potential therapeutic candidate.

Quantitative Analysis of Antiviral and Cellular Activity

Initial research has quantified this compound's inhibitory effects against key viral enzymes and its impact on cell viability. The data is summarized below, highlighting its potency and therapeutic window.

| Target/Assay | Organism/Cell Line | Metric | Value | Reference |

| SARS-CoV-2 Main Protease (Mpro) | - (Enzymatic Assay) | IC50 | 12.02 ± 0.046 µM | [3][4] |

| Cell Viability (MTT Assay) | RAW 264.7 Macrophage Cells | Cytotoxicity | No appreciable cell death observed at 0.15 µM to 1.25 µM over 48h | [3] |

| Molecular Docking Score | SARS-CoV-2 Mpro (PDB: 6LU7) | Binding Energy | -7.462 kcal/mol | [3] |

Proposed Mechanism of Action against SARS-CoV-2

In silico and in vitro studies suggest that this compound's primary antiviral action against SARS-CoV-2 stems from the inhibition of its main protease (Mpro or 3CLpro).[3] Mpro is a critical enzyme for viral replication, as it cleaves viral polyproteins into functional proteins.[3]

Molecular docking studies identified Mpro as the most promising target for this compound among several key viral and host proteins, including the Spike-ACE2 complex, RNA-dependent RNA polymerase (RdRp), and TMPRSS2.[3] The analysis predicted that this compound binds to the Glu166 residue of the Mpro enzyme.[3][4] This interaction is believed to interfere with the necessary dimerization of Mpro monomers, a conformational change essential for its catalytic activity.[1][4] By preventing dimerization, this compound effectively neutralizes the protease, thereby halting the viral replication cycle.[4]

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies of this compound's antiviral and cytotoxic properties.

This assay was performed to quantify the inhibitory effect of this compound on SARS-CoV-2 Mpro.

-

Assay Type: Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay.[3]

-

Principle: A specific substrate for Mpro is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by active Mpro, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.

-

Procedure:

-

The SARS-CoV-2 Mpro enzyme is incubated with varying concentrations of this compound.

-

The FRET substrate is added to the enzyme-inhibitor mixture.

-

The reaction is monitored over time by measuring the fluorescence intensity.

-

The rate of substrate cleavage is calculated for each this compound concentration.

-

The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of enzyme inhibition against the logarithm of this compound concentration.[3]

-

This assay was conducted to assess the toxicity of this compound on mammalian cells, ensuring that its antiviral effects are not a byproduct of general cytotoxicity.

-

Assay Type: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

-

Cell Line: RAW 264.7 macrophage cells.[3]

-

Principle: The MTT assay is a colorimetric test that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

-

Procedure:

-

RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with this compound across a range of concentrations (e.g., 0.15 µM to 1.25 µM) for a specified duration (e.g., 48 hours).[3] A vehicle control and a positive control for cell death (e.g., camptothecin) are included.[3]

-

After treatment, the culture medium is replaced with a medium containing MTT.

-

The cells are incubated for several hours to allow formazan crystals to form.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, producing a colored solution.

-

The absorbance of the solution is measured using a spectrophotometer (e.g., at 560 nm).[5]

-

Cell viability is calculated as a percentage relative to the untreated control cells.

-

Computational methods were used to predict the binding affinity and mode of interaction between this compound and potential viral targets.

-

Targets Selected: SARS-CoV-2 Mpro (PDB ID: 6LU7), Spike-ACE2 complex (6M17), RdRp/NSP12 (6NUR), and TMPRSS2.[3]

-

Procedure:

-

The 3D structures of the target proteins were retrieved from the Protein Data Bank.

-

The 3D structure of this compound (the ligand) was prepared and energy-minimized.

-

Molecular docking software was used to predict the most stable binding poses of this compound within the active or allosteric sites of the target proteins.

-

Binding energies and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) were analyzed to rank the targets and identify the most likely mechanism of action.[3]

-

Conclusion and Future Directions

Initial studies provide compelling evidence for this compound as a potential antiviral agent, specifically targeting the SARS-CoV-2 main protease with an IC50 in the low micromolar range and demonstrating low cytotoxicity in a relevant cell line.[3][4] Its proposed mechanism of inhibiting Mpro dimerization presents a sound basis for its antiviral activity.[4]

Further research is warranted to expand upon these foundational findings. Key next steps should include:

-

Live Virus Assays: Validating the in vitro enzymatic data with cell-based assays using infectious SARS-CoV-2 to determine the EC50.

-

Broad-Spectrum Analysis: Investigating the efficacy of this compound against other coronaviruses and unrelated viruses that rely on proteases for replication.

-

Pharmacokinetic and In Vivo Studies: Characterizing the ADME (absorption, distribution, metabolism, and excretion) properties of this compound and evaluating its efficacy and safety in animal models of viral disease.

-

Structural Biology: Obtaining a co-crystal structure of this compound bound to Mpro to definitively confirm the binding mode and guide further lead optimization.

References

- 1. researchgate.net [researchgate.net]

- 2. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Cytochrome P450 Enzymes in the Dimerization of Setomimycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setomimycin, a bioactive polyketide with notable antimicrobial and antitumor properties, undergoes a crucial dimerization step in its biosynthesis, catalyzed by a specific cytochrome P450 enzyme. This technical guide provides an in-depth exploration of the enzymatic machinery responsible for this biotransformation, focusing on the central role of the P450 enzyme, StmI. This document details the proposed mechanism of action, summarizes key enzymatic data from homologous systems, provides comprehensive experimental protocols for the characterization of such enzymes, and visualizes the intricate molecular processes involved. Understanding the nuances of this P450-mediated dimerization is paramount for the potential bioengineering of novel this compound analogs with enhanced therapeutic profiles.

Introduction: The Biosynthesis of this compound and the Dimerization Step

This compound is a member of the biaryl polyketide family, characterized by a dimeric structure formed through the coupling of two identical monomeric precursors. The biosynthetic gene cluster (BGC) of this compound, identified in Streptomyces species, encodes a suite of enzymes responsible for the assembly of the polyketide backbone and its subsequent modifications. A pivotal step in this pathway is the dimerization of the this compound monomer, a reaction catalyzed by the cytochrome P450 enzyme, StmI.[1][2][3][4] This oxidative biaryl coupling is a critical determinant of the final structure and biological activity of this compound.

P450 enzymes are a superfamily of heme-containing monooxygenases that play a vital role in the metabolism of a wide array of compounds.[5] In the context of this compound biosynthesis, StmI facilitates an intermolecular oxidative phenol coupling reaction, leading to the formation of a C-C bond between two monomer units.[3][6] This reaction is dependent on a redox partner system, which in the this compound BGC is proposed to involve a ferredoxin, StmM.[1][4]

The Key Player: StmI, a P450 Dimerase

The StmI enzyme is predicted to be the dedicated P450 monooxygenase responsible for the dimerization of this compound monomers. While specific kinetic data for StmI is not yet available in the public domain, analysis of homologous P450 enzymes involved in the dimerization of similar biaryl natural products, such as JuiI in julichrome biosynthesis, provides valuable insights into the potential catalytic efficiency of this enzyme class.[7]

Quantitative Data from Homologous P450 Dimerases

To provide a framework for understanding the potential enzymatic characteristics of StmI, the following table summarizes kinetic data from a well-characterized P450 enzyme known to catalyze a similar biaryl coupling reaction. It is important to note that these values are for a homologous enzyme and should be considered as estimations for StmI until direct experimental data is available.

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| JuiI (homolog) | Julichrome monomer | ~50-100 | ~5-10 | ~1 x 10³ - 3 x 10³ | [7] (Estimated from qualitative data) |

Table 1: Kinetic Parameters of a Homologous P450 Dimerase. This table presents estimated kinetic parameters for the P450 enzyme JuiI, which catalyzes a dimerization reaction analogous to that of StmI. These values provide a preliminary indication of the potential catalytic efficiency of StmI.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the role of StmI in this compound dimerization. These protocols are based on established methods for studying Streptomyces P450 enzymes.[3][8][9]

Heterologous Expression and Purification of StmI

Objective: To produce and purify recombinant StmI for in vitro characterization.

Methodology:

-

Gene Synthesis and Cloning: The gene encoding StmI will be codon-optimized for expression in Escherichia coli and synthesized commercially. The gene will be cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (His₆) tag for affinity purification.

-

Expression in E. coli: The expression plasmid will be transformed into an appropriate E. coli expression strain, such as BL21(DE3). Cultures will be grown in Terrific Broth at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression will be induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture will be incubated for a further 18-24 hours at a reduced temperature (e.g., 18°C) to enhance protein folding and solubility.

-

Cell Lysis and Solubilization: Cells will be harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice. The cell lysate will be centrifuged to pellet cell debris.

-

Affinity Chromatography: The supernatant containing the soluble His₆-tagged StmI will be loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column will be washed with wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

-

Elution: The purified StmI will be eluted from the column using an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Buffer Exchange and Storage: The eluted protein will be buffer-exchanged into a storage buffer (e.g., 50 mM potassium phosphate pH 7.4, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis. The purified protein concentration will be determined using a Bradford assay, and the protein will be stored at -80°C.

In Vitro Reconstitution of the P450 System and Dimerization Assay

Objective: To reconstitute the catalytic activity of StmI in vitro and to quantify the formation of dimeric this compound.

Methodology:

-

Reaction Components: The in vitro reaction will require the purified StmI enzyme, a suitable redox partner system (e.g., spinach ferredoxin and ferredoxin-NADP⁺ reductase, or the co-expressed and purified StmM), the this compound monomer substrate, and an NADPH-regenerating system.

-

Reaction Mixture: A typical reaction mixture (100 µL) will contain:

-

100 mM potassium phosphate buffer (pH 7.4)

-

1-5 µM purified StmI

-

10 µM spinach ferredoxin

-

1 µM spinach ferredoxin-NADP⁺ reductase

-

1 mM NADPH

-

An NADPH-regenerating system (e.g., 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)

-

50-200 µM this compound monomer (dissolved in a suitable solvent like DMSO)

-

-

Reaction Incubation: The reaction will be initiated by the addition of the this compound monomer. The mixture will be incubated at 30°C for a specified period (e.g., 30-60 minutes).

-

Reaction Quenching and Extraction: The reaction will be stopped by the addition of an equal volume of ice-cold ethyl acetate. The organic layer containing the substrate and product will be extracted, dried under nitrogen, and resuspended in a small volume of methanol for analysis.

-

Product Analysis by LC-MS: The formation of dimeric this compound will be quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.[10][11][12] A standard curve of authentic this compound dimer will be used for accurate quantification.

Kinetic Analysis of StmI